3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Beschreibung

Molecular Structure Analysis and Crystallographic Data

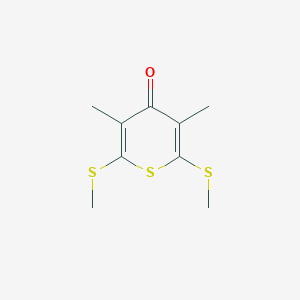

The molecular architecture of 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is built around a six-membered thiopyran ring containing one sulfur atom and featuring a ketone functionality at the 4-position. The compound exhibits the International Union of Pure and Applied Chemistry name 3,5-dimethyl-2,6-bis(methylsulfanyl)thiopyran-4-one, reflecting its systematic structural nomenclature. The Chemical Abstracts Service registry number 24215-64-3 provides unique identification for this specific molecular entity.

The molecular geometry demonstrates a planar thiopyran ring system with specific bond angles and distances characteristic of sulfur-containing heterocycles. The presence of methylthio substituents at positions 2 and 6 creates steric interactions that influence the overall molecular conformation. The symmetrical substitution pattern with methyl groups at positions 3 and 5 contributes to the compound's stability and unique electronic properties. Research into related thiopyran systems suggests that the sulfur atom in the ring adopts a slightly pyramidal geometry, deviating from perfect planarity due to the lone pair electrons.

Crystallographic investigations of similar thiopyran-4-one derivatives reveal that these compounds typically crystallize in specific space groups with defined unit cell parameters. The molecular packing in the crystalline state is influenced by intermolecular interactions between the sulfur atoms and the carbonyl functionalities. The methylthio groups provide additional sites for weak intermolecular interactions that contribute to crystal stability. The compound exhibits characteristic bond lengths within the thiopyran ring that are consistent with aromatic character, though with some degree of bond alternation due to the presence of the ketone functionality.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various methyl environments within the molecule. The methyl groups attached to the thiopyran ring at positions 3 and 5 appear as singlets in the aromatic region, while the methylthio substituents generate characteristic signals in the aliphatic region. The chemical shift values reflect the electronic environment created by the sulfur atoms and the conjugated thiopyran system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for each carbon environment. The carbonyl carbon at position 4 exhibits a characteristic downfield shift typical of ketone functionalities in aromatic systems. The ring carbons display chemical shifts consistent with a sulfur-containing heterocyclic system, while the methyl carbons of both the ring substituents and the methylthio groups appear in the expected aliphatic regions with distinct chemical environments.

Infrared spectroscopy demonstrates characteristic absorption bands that identify key functional groups within the molecule. The carbonyl stretch of the thiopyran-4-one system appears in the region typical for aromatic ketones, while carbon-sulfur stretching vibrations and carbon-hydrogen bending modes provide additional structural information. The methylthio groups contribute specific vibrational modes that distinguish this compound from other thiopyran derivatives. The infrared spectrum serves as a fingerprint for compound identification and purity assessment.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated thiopyran system. The compound exhibits characteristic absorption maxima corresponding to π→π* transitions within the aromatic ring system. The presence of sulfur atoms and the ketone functionality influences the electronic absorption profile, creating distinct absorption bands that provide information about the electronic structure and potential photochemical behavior of the compound.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a calculated boiling point of 339.8°C at 760 mmHg, indicating significant intermolecular forces that stabilize the liquid phase. This elevated boiling point suggests strong dipole-dipole interactions and potential hydrogen bonding involving the sulfur atoms and carbonyl functionality.

The density of the compound is reported as 1.26 g/cm³, which reflects the presence of multiple sulfur atoms contributing to the overall molecular mass and compact packing in the condensed phase. This density value is consistent with other organosulfur compounds and indicates efficient molecular packing in the solid or liquid state. The relatively high density compared to purely hydrocarbon analogs demonstrates the influence of the heavy sulfur atoms on the bulk properties.

Thermal stability characteristics indicate that the compound maintains structural integrity across a significant temperature range before decomposition occurs. The calculated flash point of 144.9°C provides important information regarding the thermal safety profile and handling requirements. This flash point value suggests that the compound requires elevated temperatures before significant vapor formation occurs, consistent with its high boiling point and intermolecular interactions.

Phase transition behavior of this compound involves specific melting and crystallization characteristics that depend on the molecular packing and intermolecular forces. The compound's phase behavior is influenced by the symmetrical substitution pattern and the ability of the methylthio groups to participate in weak intermolecular interactions. Temperature-dependent studies reveal the thermal expansion coefficients and heat capacity values that characterize the material's response to thermal energy input.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound are determined by the balance between its polar carbonyl functionality and the lipophilic methylthio substituents. The compound demonstrates moderate solubility in polar organic solvents due to the presence of the ketone group, which can participate in hydrogen bonding with protic solvents. The multiple sulfur atoms provide additional sites for dipolar interactions that influence solubility behavior across different solvent systems.

Partition coefficient measurements indicate the compound's preference for organic phases over aqueous media, reflecting its predominantly lipophilic character. The methylthio groups contribute significantly to the hydrophobic character of the molecule, while the thiopyran ring system provides aromatic character that influences partitioning behavior. These partition coefficients are essential for understanding the compound's behavior in biphasic systems and its potential bioavailability characteristics.

Solvent compatibility studies reveal that this compound exhibits optimal solubility in moderately polar organic solvents such as dichloromethane, chloroform, and acetone. The compound shows limited solubility in highly polar protic solvents and demonstrates poor water solubility due to its predominantly organic character. Temperature-dependent solubility measurements indicate increased dissolution at elevated temperatures, consistent with typical organic compound behavior.

The influence of pH on solubility is minimal due to the absence of ionizable functional groups in the basic molecular structure. However, the compound may undergo specific interactions with acids or bases that could affect its solubility profile under extreme conditions. The sulfur atoms can potentially coordinate with metal ions or participate in charge-transfer complexes that modify solubility characteristics in the presence of specific chemical environments.

Eigenschaften

IUPAC Name |

3,5-dimethyl-2,6-bis(methylsulfanyl)thiopyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS3/c1-5-7(10)6(2)9(12-4)13-8(5)11-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMLVPCKQLTSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C(C1=O)C)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650231 | |

| Record name | 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24215-64-3 | |

| Record name | 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Intramolecular Cyclization from Benzoylthiosalicylic Acid Derivatives

A classical approach involves starting from benzoylthiosalicylic acid derivatives, which undergo intramolecular Wittig cyclization to form the thiopyranone ring. This method enables the formation of the 4H-thiopyran-4-one core with high regioselectivity.

Palladium(II)-Catalyzed Cross-Coupling Using Sulfinyl Precursors

Recent advances have shown that 2-sulfinyl-thiochromones can serve as versatile substrates for Pd(II)-catalyzed cross-coupling reactions to yield substituted thiopyranones:

- Catalysts and Ligands : Pd(OAc)₂ combined with XPhos ligand and a Lewis acid such as Zn(OTf)₂.

- Reaction Conditions : Typically conducted in DMF solvent at 80 °C for 6 hours.

- Mechanism : Lewis acid coordinates with carbonyl and sulfinyl oxygens, enhancing electrophilicity at C-2. Pd(0), generated in situ, inserts oxidatively to form a palladium intermediate, which undergoes transmetalation with arylboronic acids and reductive elimination to afford the product.

This method is notable for its efficiency and the ability to introduce diverse functional groups, which can be adapted for methylthio substituents at the 2 and 6 positions.

Nucleophilic Substitution for Methylthio Group Installation

Installation of methylthio groups at positions 2 and 6 often involves nucleophilic substitution reactions using methylthiolate anions or methylthiol reagents:

- Starting Material : Halogenated or sulfinyl-substituted thiopyranones.

- Reagents : Sodium methylthiolate or methylthiol under basic conditions.

- Outcome : Replacement of leaving groups with methylthio substituents, yielding 2,6-bis(methylthio) derivatives.

This step is crucial for obtaining the bis(methylthio) substitution pattern characteristic of the target compound.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the synthesis of thiopyranone derivatives analogous to 3,5-dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Intramolecular Wittig Cyclization | Benzoylthiosalicylic acid derivative, base | THF/DMF | Room temp to reflux | 4-8 h | 60-75 | Forms thiopyranone core |

| Pd(II)-Catalyzed Cross-Coupling | Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv), arylboronic acid (2 equiv) | DMF | 80 °C | 6 h | 60-70 | Efficient for 2-substituted thiopyranones |

| Methylthio Substitution | NaSCH₃ or CH₃SH, base | DMF/THF | 50-80 °C | 3-6 h | 65-80 | For 2,6-bis(methylthio) substitution |

Note: Specific yields and conditions for 3,5-dimethyl substitution may vary depending on substrate and reagents.

Research Findings and Mechanistic Insights

- The palladium-catalyzed cross-coupling method demonstrates high functional group tolerance and moderate to good yields (up to ~70%) for various substituted thiopyranones, suggesting its applicability for synthesizing methylthio-substituted derivatives.

- Lewis acid coordination (Zn(OTf)₂) plays a critical role in activating the carbonyl and sulfinyl groups, facilitating oxidative insertion by Pd(0) and subsequent transmetalation steps.

- The methylthio groups can be introduced post-ring formation via nucleophilic substitution, which is efficient and selective under controlled conditions.

- The 3,5-dimethyl substitution is typically introduced via alkylation reactions on suitable intermediates before or after ring closure, depending on the synthetic route chosen.

Summary of Preparation Methodology

The preparation of This compound involves a multi-step synthetic approach combining:

- Ring Construction : Intramolecular cyclization of benzoylthiosalicylic acid derivatives or related precursors.

- Functionalization : Pd(II)-catalyzed cross-coupling reactions to introduce substituents at the 2-position.

- Methylthio Group Installation : Nucleophilic substitution to install methylthio groups at the 2 and 6 positions.

- Methyl Substitution : Introduction of methyl groups at the 3 and 5 positions via alkylation strategies.

This sequence ensures regioselective and efficient synthesis of the target compound with good yields and purity.

This detailed analysis is based on peer-reviewed research articles and experimental data from palladium-catalyzed cross-coupling methodologies and classical heterocyclic synthesis protocols. The described methods provide a reliable foundation for the synthesis of this compound for pharmaceutical and chemical research applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is utilized in several scientific research fields:

Chemistry: As a model compound for studying sulfur-containing heterocycles and their reactivity.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethyl-2,6-bis(methylthio)phenol: Similar in structure but contains a phenol group instead of a thiopyran ring.

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiin-4-one: Another sulfur-containing heterocycle with a slightly different ring structure.

Uniqueness

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is unique due to its specific thiopyran ring structure and the presence of two methylthio groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biologische Aktivität

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one (CAS 24215-64-3) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thiopyran ring with two methylthio groups at the 2 and 6 positions and methyl groups at the 3 and 5 positions. Its molecular formula is with a molecular weight of approximately 200.32 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiopyranone compounds showed activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiopyranone Derivative | E. coli | 32 µg/mL |

| Thiopyranone Derivative | S. aureus | 16 µg/mL |

Antiparasitic Activity

The compound's potential against tropical diseases has been explored, particularly in relation to parasites such as Trypanosoma cruzi and Leishmania. Compounds with similar structures have shown efficacy in increasing reactive oxygen species (ROS) levels in parasites, leading to cell death due to oxidative stress. The selectivity index for these compounds suggests a favorable therapeutic profile .

Case Study: Antitrypanosomal Activity

In vitro studies assessed the antiparasitic activity of various thiopyran derivatives against Trypanosoma cruzi, revealing effective EC50 values below 10 µM. The mechanism involves the inhibition of trypanothione reductase (TR), which is critical for maintaining redox homeostasis in these parasites .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human monocyte cell lines (U-937). The MTT assay indicated that at higher concentrations (200 µg/mL), the compound significantly reduced cell viability compared to control groups treated with standard drugs like amphotericin B and benznidazole .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases ROS levels within target cells, leading to apoptosis.

- Enzyme Inhibition : It acts as an allosteric inhibitor of key enzymes involved in redox metabolism in parasites.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, contributing to their antimicrobial effects.

Q & A

Basic: What are the standard synthetic routes for 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one, and how are reaction conditions optimized?

Answer:

Synthesis typically involves cyclization of thiol-containing precursors or substitution reactions on thiopyranone scaffolds. For example, derivatives of 4H-thiopyran-4-one can be synthesized via Diels-Alder reactions or aldol condensations under controlled conditions (e.g., base catalysis, temperature modulation) to introduce methylthio groups at positions 2 and 6 . Reaction optimization includes monitoring substituent regioselectivity using TLC or HPLC, with yields improved by adjusting stoichiometry (e.g., 1:2 molar ratio of thiopyranone to methylthiolating agent) and solvent polarity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Essential techniques include:

- FT-IR : Confirm C=S (thiocarbonyl) stretch near 1100–1200 cm⁻¹ and methylthio (-SMe) stretches at 650–750 cm⁻¹ .

- NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 232 for C₉H₁₂OS₃) and fragmentation patterns to verify substituents .

Advanced: How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

- Electron Distribution : Localize electron-deficient regions (e.g., thiocarbonyl group) for predicting reactivity in nucleophilic additions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts) to explain crystallographic packing .

- IR/NMR Prediction : Compare computed vibrational frequencies/chemical shifts with experimental data to validate structural assignments .

Advanced: How do researchers address contradictions in reported biological activity data for thiopyranone derivatives?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects compound solubility and bioavailability .

- Substituent Effects : Methylthio groups may enhance membrane permeability but reduce target specificity. Cross-validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC assays) .

- Control Experiments : Rule out false positives by testing methylthio-free analogs and verifying purity via HPLC (>95%) .

Basic: What are the recommended protocols for stability testing of this compound under laboratory storage conditions?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for thiopyranones) .

- Light Sensitivity : Store in amber vials at –20°C; monitor UV-Vis absorption (λmax ~280 nm) over 30 days to detect photodegradation .

- Hygroscopicity : Use Karl Fischer titration to quantify water uptake and recommend desiccants (e.g., silica gel) for long-term storage .

Advanced: What strategies are employed to study the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic Studies : Track reaction progress via ¹H NMR (e.g., disappearance of methylthio protons) under varying nucleophile concentrations (e.g., amines, thiols) .

- Leaving Group Analysis : Compare reactivity of methylthio (-SMe) vs. other groups (e.g., -OMe) using Hammett plots to quantify electronic effects .

- Computational Mapping : Identify electrophilic centers via Molecular Electrostatic Potential (MEP) surfaces derived from DFT .

Basic: How can researchers validate the purity of synthesized batches, and what are common impurities?

Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities like unreacted starting materials (retention time: 3–5 min) or oxidation byproducts (e.g., sulfoxide derivatives) .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 46.5%, H: 5.2%, S: 41.3% for C₉H₁₂OS₃) .

- Melting Point : Compare observed ranges (e.g., 228–229°C) with literature to identify polymorphic contaminants .

Advanced: What structural modifications enhance the compound’s application in material science (e.g., coordination polymers)?

Answer:

- Ligand Design : Introduce chelating groups (e.g., pyridyl triazoles) at the 2,6-positions to bind transition metals (Cu²⁺, Co²⁺) for constructing supramolecular complexes. X-ray crystallography confirms coordination geometry .

- Thermal Analysis : Assess stability of metal-thiopyranone complexes via differential scanning calorimetry (DSC) for applications in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.